molecular formula C21H22BrFN2O4S B3006977 8-(2-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923157-82-8

8-(2-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

货号: B3006977
CAS 编号: 923157-82-8
分子量: 497.38
InChI 键: MVHYOUCYCVWLPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound (molecular formula: C₂₁H₂₂BrFN₂O₄S; molecular weight: 497.39 g/mol) is a spirocyclic azetidine derivative featuring a 2-bromobenzoyl group at position 8 and a 4-fluoro-3-methylbenzenesulfonyl group at position 2. It is cataloged as G499-0278 by ChemDiv and is utilized in drug discovery for antiviral research, protein-protein interaction (PPI) modulation, and spirocyclic library screening . Key physicochemical properties include a logD (partition coefficient) of 3.412 and logSw (water solubility) of -3.88, indicative of moderate lipophilicity and poor aqueous solubility, typical of compounds targeting membrane-associated proteins .

生物活性

8-(2-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The presence of bromine and fluorine substituents enhances its interaction with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C17_{17}H16_{16}BrFNO2_{2}S
Molecular Weight 405.28 g/mol
CAS Number 923157-82-8

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of PARP1 and PARP2 enzymes, crucial for DNA repair in cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapy, particularly in BRCA1/2 mutant cancers .

Antidiabetic Effects

Research has suggested that compounds with a similar diazaspiro structure may possess antidiabetic effects by acting as aldose reductase inhibitors. This mechanism helps prevent complications associated with diabetes, such as cataract formation . The combination of sulfonyl urea and imidazolidine derivatives in these compounds has shown promise in managing diabetes effectively.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within the body. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy as an inhibitor of various biological pathways.

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines, compounds structurally related to this compound showed significant cytotoxicity against breast cancer cells with BRCA mutations .
  • Diabetes Management : A series of experiments demonstrated that derivatives of diazaspiro compounds effectively reduced blood glucose levels in diabetic animal models, indicating their potential as therapeutic agents for diabetes .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-(2-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?

  • Methodological Answer : The compound is typically synthesized via a two-step procedure:

Amine functionalization : React a spirocyclic amine precursor (e.g., 8-amino-1-oxa-4,8-diazaspiro[4.5]decane) with 2-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is stirred at room temperature for 16 hours .

Sulfonylation : Treat the intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride under similar conditions. Purification is achieved via column chromatography (DCM:MeOH = 9:1) .

  • Critical Considerations : Monitor reaction progress using TLC and optimize stoichiometry (e.g., 1.1–1.2 equivalents of sulfonyl chloride) to avoid side reactions.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm regioselectivity of substitutions (e.g., bromobenzoyl vs. sulfonyl groups) using 1H^1H, 13C^{13}C, and 19F^{19}F-NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., bromine’s 79Br/81Br^{79}\text{Br}/^{81}\text{Br} doublet) .
  • HPLC-PDA : Assess purity (>95%) using Chromolith® columns with gradient elution (ACN:H2_2O + 0.1% TFA) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. For example:

  • Use ICReDD’s reaction path search tools to model sulfonylation energetics and identify optimal solvents (e.g., DCM vs. THF) or catalysts .
  • Validate predictions experimentally by comparing yields under computed vs. traditional trial-and-error conditions .
    • Data Contradiction Analysis : If computational models suggest THF as superior but experiments show lower yields in THF, investigate solvent polarity’s role in stabilizing intermediates via 1H^1H-NMR titration .

Q. What strategies resolve discrepancies in bioactivity data across studies (e.g., enzyme inhibition vs. cellular assays)?

  • Methodological Answer :

Assay Optimization :

  • Use Purospher® STAR columns to quantify compound stability in cell media via LC-MS, ensuring dissolved concentrations match nominal values .
  • Test pH-dependent solubility (e.g., PBS vs. DMEM) to address false negatives in cellular assays .

Mechanistic Profiling :

  • Perform kinetic studies (e.g., IC50_{50} shift assays) to distinguish competitive vs. allosteric inhibition modes .
  • Cross-validate using SPR (surface plasmon resonance) to measure binding affinities .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Systematic Substituent Screening : Replace the 4-fluoro-3-methylbenzenesulfonyl group with electronically diverse sulfonyl chlorides (e.g., nitro, methoxy) and assess bioactivity changes .
  • Spirocycle Rigidity Analysis : Compare activity of 1-oxa-4,8-diazaspiro[4.5]decane derivatives against non-spirocyclic analogs to quantify conformational entropy effects .
  • Statistical Design : Use a fractional factorial design (e.g., 23^3 matrix) to evaluate substituent contributions to potency and selectivity .

Q. Experimental Design & Validation

Q. What statistical approaches minimize variability in synthetic yield optimization?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Design a central composite design (CCD) to model interactions between reaction time, temperature, and reagent equivalents .
  • Critical Parameters : Prioritize factors via Pareto analysis (e.g., sulfonyl chloride equivalents have a stronger effect than solvent volume) .
  • Validation : Replicate optimal conditions in triplicate and report mean ± SD yields (e.g., 72 ± 3%) .

Q. How should researchers validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :

In Vitro Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .

CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .

Cross-Species Comparison : Compare half-lives in mouse, rat, and human microsomes to predict interspecies metabolic differences .

相似化合物的比较

Comparison with Structurally Similar Compounds

4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 946344-65-6)

  • Structure : Replaces the 2-bromobenzoyl group with a 4-fluorobenzoyl moiety.
  • Molecular Formula : C₂₁H₂₂F₂N₂O₄S; MW : 436.47 g/mol.
  • Applications : Similar screening libraries (antiviral, PPI), but with distinct binding kinetics due to fluorine’s electronegativity .

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane (CAS 1172262-16-6)

  • Structure : Lacks the benzoyl group, retaining only the sulfonyl substituent.
  • Molecular Formula : C₁₄H₁₉FN₂O₃S; MW : 314.38 g/mol.
  • Reduced steric bulk may enhance permeability but diminish target affinity compared to the brominated analog .

4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid (CAS 1326814-92-9)

  • Structure : Features a 2,4-difluorobenzoyl group and a carboxylic acid substituent.
  • Molecular Formula : C₁₆H₁₈F₂N₂O₄; MW : 340.32 g/mol.
  • Key Differences: Carboxylic acid introduces polarity (higher hydrogen-bond acceptor count: 8 vs. The difluoro substitution may enhance binding specificity for acidic residues in target proteins .

8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 898453-01-5)

  • Structure : Contains dual sulfonyl groups (4-fluorophenyl and mesityl).
  • Molecular Formula : C₂₂H₂₇FN₂O₅S₂; MW : 482.6 g/mol.

Pharmacological and Physicochemical Data Comparison

Compound (CAS) Molecular Weight logD logSw Key Substituents Applications
Target Compound (G499-0278) 497.39 3.412 -3.88 2-Bromobenzoyl, 4-fluoro-3-methylbenzenesulfonyl Antiviral, PPI modulation
CAS 946344-65-6 436.47 N/A N/A 4-Fluorobenzoyl, 4-fluoro-3-methylbenzenesulfonyl Antiviral screening
CAS 1172262-16-6 314.38 N/A N/A 4-Fluoro-3-methylbenzenesulfonyl Scaffold for lead optimization
CAS 1326814-92-9 340.32 N/A N/A 2,4-Difluorobenzoyl, carboxylic acid Medicinal chemistry probes
CAS 898453-01-5 482.6 N/A N/A Mesitylsulfonyl, 4-fluorophenylsulfonyl Metabolic stability studies

Research Findings and Implications

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in hydrophobic binding pockets, as seen in the target compound’s antiviral activity . Fluorine’s electronegativity, however, improves metabolic stability and bioavailability in analogs like CAS 946344-65-6 .
  • Sulfonyl vs. Benzoyl : Sulfonyl groups (e.g., CAS 1172262-16-6) reduce molecular complexity but may limit target engagement compared to benzoyl-containing derivatives.
  • Carboxylic Acid Functionalization : The introduction of a carboxylic acid (CAS 1326814-92-9) balances solubility and target affinity, though permeability remains a challenge .

属性

IUPAC Name

(2-bromophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN2O4S/c1-15-14-16(6-7-19(15)23)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)17-4-2-3-5-18(17)22/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHYOUCYCVWLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。